9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine

Purine nucleoside phosphorylase PNP inhibition Immunosuppression

Choose 9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine for its distinct 9-benzyl/6-(2-methylsulfanylethyl) substitution. Unlike guanine-based purines, it exhibits weak PNP inhibition (IC₅₀ = 1.33 μM), serving as an ideal negative control in PNP inhibitor screening. Its antithyroid activity, driven by iodine charge-transfer complexation (Kc ≥ 100 L·mol⁻¹), offers a safer alternative to free-thiol agents. Synthesized in one quantitative step under Vilsmeier conditions, it is the benchmark for optimizing C6 purine functionalization routes.

Molecular Formula C15H16N4S
Molecular Weight 284.4 g/mol
CAS No. 920503-50-0
Cat. No. B12917769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine
CAS920503-50-0
Molecular FormulaC15H16N4S
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCSCCC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3
InChIInChI=1S/C15H16N4S/c1-20-8-7-13-14-15(17-10-16-13)19(11-18-14)9-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3
InChIKeySYRIRQBPASFDBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine (CAS 920503-50-0): Procurement & Differentiation Guide


9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine (CAS 920503-50-0, molecular formula C15H16N4S, molecular weight 284.38 g/mol) is a synthetic 9-benzyl-substituted purine derivative featuring a 6-(2-methylsulfanylethyl) side chain . It belongs to the class of 6-(alkylsulfanyl)-9H-purines, which have been evaluated for antithyroid activity via charge-transfer complexation with iodine [1]. The compound is structurally distinct from guanine-based purine nucleoside phosphorylase (PNP) inhibitors due to its non-guanine purine core and the presence of a thioether linker at the 6-position rather than a nucleobase scaffold.

9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine: Why Analogs Cannot Be Freely Interchanged


Purine derivatives with 9-benzyl substitution exhibit target engagement profiles that are highly sensitive to both the N9 aryl group and the C6 substituent. For instance, 9-benzyl-9-deazaguanine analogs achieve potent PNP inhibition (Ki in the nanomolar range) through a guanine-mimetic core, whereas 9-benzylpurines lacking the guanine functionality show markedly reduced PNP affinity [1]. Conversely, 6-(alkylsulfanyl)-9H-purines demonstrate antithyroid activity that correlates with iodine charge-transfer complex formation constants (Kc), with a threshold of Kc ≥ 100 L mol⁻¹ required for recognizable in vivo activity [2]. The specific combination of a 9-benzyl group and a 6-(2-methylsulfanylethyl) substituent in the target compound creates a unique steric and electronic environment that cannot be replicated by simple 6-alkylsulfanyl analogs (e.g., 6-methylsulfanyl or 6-ethylsulfanyl derivatives) or 9-unsubstituted purines, directly impacting both binding kinetics and complexation behavior.

9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine: Quantitative Differentiation Evidence


PNP Inhibition Potency: 1,300-Fold Weaker Than 9-Benzyl-9-Deazaguanine, Defining a Distinct Selectivity Window

The target compound exhibits weak inhibition of purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 × 10³ nM (1.33 μM), as measured by conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. In contrast, the structurally related comparator 9-benzyl-9-deazaguanine (BDG)—which contains a guanine-mimetic core—is a potent PNP inhibitor with Ki values in the low nanomolar range (e.g., ~7-80 nM) [2]. This ~1,300-fold difference in potency directly reflects the absence of the guanine recognition elements in the target compound, confirming that it is not a functional substitute for guanine-based PNP inhibitors in immunosuppressive or anti-inflammatory applications.

Purine nucleoside phosphorylase PNP inhibition Immunosuppression T-cell biology

Iodine Charge-Transfer Complexation: Kc Threshold Defines Antithyroid Potential, Distinct from Unsubstituted 6-Mercaptopurine

6-(Alkylsulfanyl)-9H-purines as a class form 1:1 charge-transfer (CT) complexes with iodine, and compounds exhibiting a formation constant Kc ≥ 100 L mol⁻¹ demonstrate recognizable in vivo antithyroid activity [1]. The parent compound 6-mercaptopurine (9H-purine-6-thiol) contains a free sulfhydryl group, which is associated with toxic side effects and yields a different complexation profile. Alkylation of the sulfur atom—as in the target compound's 6-(2-methylsulfanylethyl) substituent—blocks the free SH group while preserving the ability to form CT complexes, thereby maintaining antithyroid potential while reducing SH-mediated toxicity [1].

Antithyroid agents Charge-transfer complexes Iodine complexation Hyperthyroidism

Synthetic Accessibility: One-Step Quantitative Yield Protocol Establishes Scalability Advantage

A recently reported protocol enables the one-step synthesis of the target compound in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ¹³C-, and ²H-NMR as well as IR and Raman spectroscopy [1]. This stands in contrast to alternative purine derivatization routes that may require multi-step sequences, protecting group manipulations, or lower overall yields. For procurement decisions, this synthetic efficiency translates to potentially lower cost of goods and more reliable supply for research-scale or pilot-scale applications.

Synthetic methodology Vilsmeier conditions Purine functionalization Process chemistry

9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine: Evidence-Backed Application Scenarios


Antithyroid Drug Discovery and Lead Optimization

The compound's membership in the 6-(alkylsulfanyl)-9H-purine class, which demonstrates in vivo antithyroid activity in rat models correlated with iodine CT complex formation (Kc ≥ 100 L mol⁻¹), positions it as a candidate scaffold for developing novel antithyroid agents with potentially reduced toxicity compared to free thiol-containing drugs [1]. Researchers investigating hyperthyroidism therapies may prioritize this compound over 6-mercaptopurine or other free-SH analogs to avoid sulfhydryl-associated adverse effects while retaining CT complexation capacity.

PNP Selectivity Profiling and Off-Target Assessment

Given its weak PNP inhibition (IC50 = 1.33 μM), the target compound can serve as a control or reference compound in PNP inhibitor screening campaigns to define the potency window required for therapeutic efficacy [1]. It is particularly useful for distinguishing true PNP-mediated effects from off-target activities when evaluating more potent 9-benzylguanine or 9-benzyl-9-deazaguanine derivatives.

Synthetic Methodology Development and Process Chemistry

The documented one-step, quantitative-yield synthesis under adapted Vilsmeier conditions makes this compound a convenient model substrate for optimizing purine C6 functionalization reactions [1]. Process chemists and medicinal chemistry laboratories may procure this compound as a benchmark for developing scalable routes to 6-(alkylsulfanyl)purine derivatives, reducing the need for multi-step synthetic sequences.

Quote Request

Request a Quote for 9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.